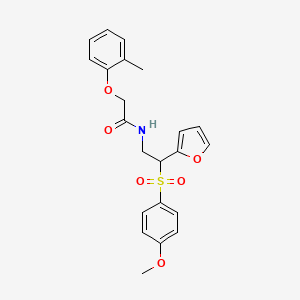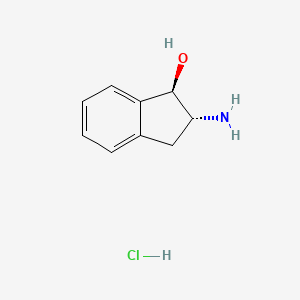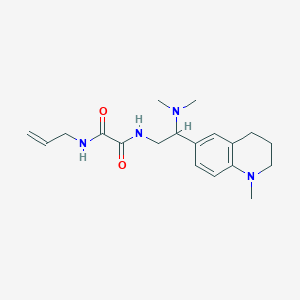![molecular formula C15H19NO2S B2399415 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone CAS No. 2034207-84-4](/img/structure/B2399415.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. Tropisetron has been widely studied for its potential therapeutic applications, particularly in the treatment of chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and anxiety disorders.
Applications De Recherche Scientifique
Organic Synthesis Applications
- Stereoselective Synthesis and Drug Design : One study illustrates the utility of related bicyclic β-lactams in organic synthesis, specifically in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams. These compounds serve as precursors for methyl cis-3-aminotetrahydrofuran-2-carboxylates, which are valuable in drug design (Mollet, D’hooghe, & Kimpe, 2012).
Chemical Reactions and Mechanisms
- Arene Hydrogenation/Transannulation : The reaction of para-methoxyanilines with specific reagents under hydrogen atmosphere was shown to reduce the N-bound phenyl ring(s), leading to the formation of 7-azabicyclo[2.2.1]heptane derivatives through a transannular ring closure. This process highlights a novel pathway for generating bicyclic structures from simple aromatic compounds (Longobardi, Mahdi, & Stephan, 2015).
Novel Compounds and Rearrangements
- Synthesis of Difunctionalized Azabicyclo Hexanes : Research demonstrates the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the diverse potential of bicyclic compounds in creating structurally unique molecules for further chemical exploration (Krow et al., 2004).
Beta-Lactamase Inhibitor Development
- CP-45,899 : A study on CP-45,899, a beta-lactamase inhibitor, reveals its potential to extend the antibacterial spectrum of beta-lactams, demonstrating the crucial role of such compounds in combating antibiotic resistance. This inhibitor, through its interaction with various bacterial enzymes, enhances the efficacy of beta-lactam antibiotics against resistant strains (English et al., 1978).
Propriétés
IUPAC Name |
(4-propan-2-yloxyphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10(2)18-13-5-3-11(4-6-13)15(17)16-8-14-7-12(16)9-19-14/h3-6,10,12,14H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKASPIBZKEDDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC3CC2CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

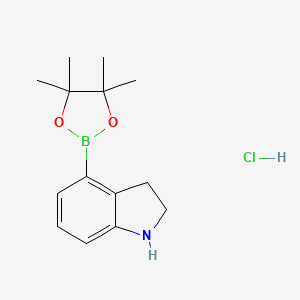
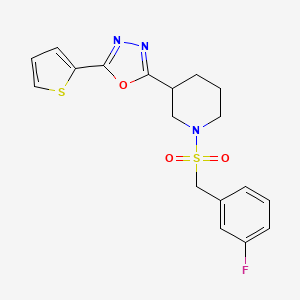
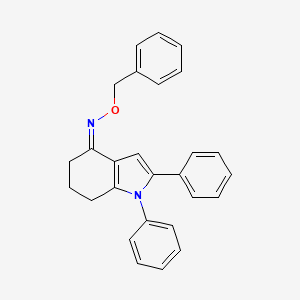
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2399339.png)
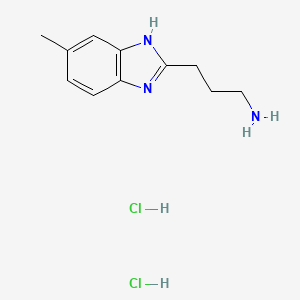
![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)
![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)
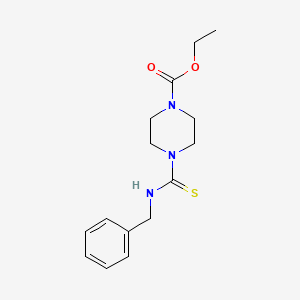
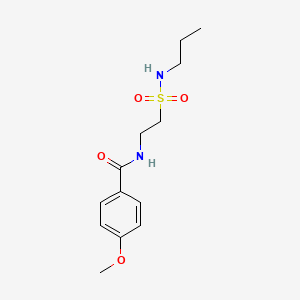
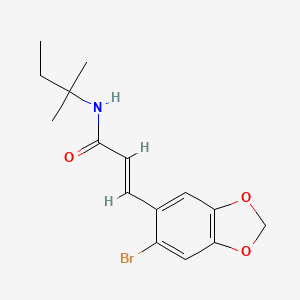
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2399351.png)
